Cas no 1706450-41-0 (1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione)
1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione
- 1H-pyrrole-2,5-dione, 1-[[4-(2-oxo-1-pyrrolidinyl)phenyl]methyl]-
- 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione
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- MDL: MFCD28142388
- Inchi: 1S/C15H14N2O3/c18-13-2-1-9-16(13)12-5-3-11(4-6-12)10-17-14(19)7-8-15(17)20/h3-8H,1-2,9-10H2
- InChI Key: SGJLYLFKARCHFA-UHFFFAOYSA-N
- SMILES: O=C1CCCN1C1C=CC(=CC=1)CN1C(C=CC1=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 446
- Topological Polar Surface Area: 57.7
1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O135220-250mg |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione |
1706450-41-0 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | O135220-500mg |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione |
1706450-41-0 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | O135220-1000mg |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione |
1706450-41-0 | 1g |
$ 480.00 | 2022-06-03 | ||
| abcr | AB416806-500 mg |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione |
1706450-41-0 | 500MG |
€195.40 | 2023-01-21 | ||
| abcr | AB416806-1 g |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione |
1706450-41-0 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB416806-500mg |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione; . |
1706450-41-0 | 500mg |
€205.00 | 2025-02-20 | ||
| abcr | AB416806-1g |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione; . |
1706450-41-0 | 1g |
€237.00 | 2025-02-20 | ||
| A2B Chem LLC | AI38868-500mg |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1h-pyrrole-2,5-dione |
1706450-41-0 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI38868-1g |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1h-pyrrole-2,5-dione |
1706450-41-0 | >95% | 1g |
$439.00 | 2024-04-20 | |
| Ambeed | A765966-1g |
1-[4-(2-OXopyrrolidin-1-yl)benzyl]-1h-pyrrole-2,5-dione |
1706450-41-0 | 95% | 1g |
$178.0 | 2024-08-03 |
1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione Suppliers
1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione
Comprehensive Overview of 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione (CAS No. 1706450-41-0)
The compound 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione (CAS No. 1706450-41-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolidinone moiety linked to a benzyl group and a maleimide (pyrrole-2,5-dione) core, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in targeted therapies, particularly in the context of protein-protein interaction inhibitors and kinase modulation.
In recent years, the demand for small-molecule inhibitors and bioconjugation reagents has surged, driven by advancements in precision medicine and proteomics. 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione aligns with these trends due to its reactive maleimide group, which facilitates covalent binding to thiol-containing biomolecules. This property is particularly valuable in antibody-drug conjugates (ADCs) and biomarker labeling, addressing common search queries like "maleimide-based bioconjugation techniques" or "thiol-reactive probes for drug delivery."
The compound's pyrrolidinone segment also contributes to its pharmacokinetic profile, enhancing solubility and bioavailability—a critical factor in CNS drug development. Online discussions frequently highlight challenges such as "blood-brain barrier penetration strategies," where derivatives of this scaffold may offer solutions. Additionally, its structural similarity to succinimide derivatives positions it as a candidate for neuroprotective agent research, a hot topic in neurodegenerative disease studies.
From a synthetic chemistry perspective, CAS No. 1706450-41-0 serves as a building block for heterocyclic compound libraries, a subject often searched by medicinal chemists. Its modular design allows for derivatization at multiple sites, enabling the creation of structure-activity relationship (SAR) datasets. Laboratories focusing on high-throughput screening or fragment-based drug design may find this compound invaluable for hit-to-lead optimization.
Environmental and regulatory considerations are equally important. While not classified as hazardous, proper handling of 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione is essential to maintain research integrity. FAQs like "stable storage conditions for maleimide compounds" or "compatibility with aqueous buffers" reflect practical concerns among end-users. The compound's stability under physiological pH ranges (6.5–7.5) makes it suitable for in vitro and ex vivo applications.
In summary, 1-4-(2-Oxopyrrolidin-1-yl)benzyl-1H-pyrrole-2,5-dione represents a convergence of multiple research priorities: targeted drug delivery, neurological therapeutics, and molecular tool development. Its CAS No. 1706450-41-0 serves as a gateway to deeper exploration in these cutting-edge fields, answering both academic and industrial needs for innovative chemical tools.
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